molecular formula C17H25NO4 B3177978 tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate CAS No. 321337-38-6

tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate

Cat. No.: B3177978
CAS No.: 321337-38-6
M. Wt: 307.4 g/mol
InChI Key: JVRJJDPEIIEIIA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimera) development , which suggests that its targets could be proteins that are intended for degradation.

Mode of Action

As a semi-flexible linker in PROTAC development, “tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate” likely interacts with its targets by connecting the ligand (which binds to the target protein) and the E3 ligase ligand (which recruits an E3 ubiquitin ligase). This results in the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein .

Result of Action

The molecular and cellular effects of “this compound” would depend on the specific target proteins and the biological processes they are involved in. As a component of PROTAC, its primary effect would be the degradation of target proteins .

Preparation Methods

The synthesis of tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-(hydroxymethyl)phenol under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate is unique due to its specific structure and functionality as a semi-flexible linker. Similar compounds include:

These compounds share similar applications but differ in their structural properties, which can influence their effectiveness in specific applications.

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-8-15(9-11-18)21-14-6-4-13(12-19)5-7-14/h4-7,15,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRJJDPEIIEIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.67 g (8.3 mmol) of 4-(1-t-butoxycarbonyl-4-piperidyloxy)benzoic acid and 1.73 ml (12.5 mmol) of triethylamine were dissolved in 50 ml of THF. 0.95 ml (9.9 mmol) of ethyl chloroformate was added to the obtained solution, and they were stirred for 15 minutes. The obtained precipitate was removed by the suction filtration. 1 g of ice and 0.47 g (12.5 mmol) of sodium borohydride were added to the filtrate under cooling with ice, and they were stirred overnight. The reaction mixture was treated with ethyl acetate as the extracting solvent by an ordinary method to obtain the crude product. After the purification by the silica gel column chromatography, the title compound was obtained.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.47 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate
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tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate
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tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate

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